molecular formula C22H23N3O2S B303572 N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

货号 B303572
分子量: 393.5 g/mol
InChI 键: VTAZOZJNFQVSSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide, commonly known as HTL9936, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications. HTL9936 is a small molecule that acts as a potent and selective antagonist of the chemokine receptor CXCR2, which is involved in various inflammatory diseases. In

作用机制

HTL9936 acts as a competitive antagonist of CXCR2, which is a G protein-coupled receptor that is expressed on the surface of various immune cells, including neutrophils. CXCR2 is activated by chemokines, which are small proteins that are secreted by various cells in response to inflammation. The activation of CXCR2 leads to the recruitment of neutrophils to the site of inflammation, which contributes to tissue damage. HTL9936 binds to CXCR2 and prevents the activation of the receptor, thereby blocking the recruitment of neutrophils.
Biochemical and Physiological Effects
HTL9936 has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. In a mouse model of COPD, treatment with HTL9936 significantly reduced the infiltration of neutrophils into the lungs and improved lung function. In a mouse model of asthma, HTL9936 reduced airway inflammation and hyperresponsiveness. In a mouse model of IBD, HTL9936 reduced inflammation and improved gut barrier function.

实验室实验的优点和局限性

HTL9936 is a potent and selective antagonist of CXCR2, which makes it an excellent tool for studying the role of CXCR2 in various inflammatory diseases. However, like any other small molecule, HTL9936 has some limitations. One of the main limitations is its solubility, which can make it challenging to work with in some experiments. Additionally, HTL9936 has a relatively short half-life, which can limit its effectiveness in some in vivo experiments.

未来方向

There are several future directions for research on HTL9936. One of the most promising areas of research is the development of HTL9936 as a therapeutic agent for various inflammatory diseases. Preclinical studies have shown that HTL9936 has potent anti-inflammatory effects, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of research is the development of more potent and selective CXCR2 antagonists that can overcome the limitations of HTL9936, such as its solubility and short half-life. Finally, research is needed to further elucidate the role of CXCR2 in various inflammatory diseases and to identify new therapeutic targets for these diseases.

合成方法

The synthesis of HTL9936 involves several steps, including the preparation of the starting materials and the coupling of the key intermediates. The synthesis of HTL9936 was first reported by a team of researchers from the University of Bristol in 2017. The synthesis involves the reaction of 3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxylic acid with 3-acetylphenylboronic acid in the presence of a palladium catalyst to form the desired product.

科学研究应用

HTL9936 has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease (IBD). CXCR2 is a chemokine receptor that is involved in the recruitment of neutrophils, which play a crucial role in the pathogenesis of these diseases. HTL9936 acts as a potent and selective antagonist of CXCR2 and has shown promising results in preclinical studies.

属性

产品名称

N-(3-acetylphenyl)-3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide

分子式

C22H23N3O2S

分子量

393.5 g/mol

IUPAC 名称

N-(3-acetylphenyl)-6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide

InChI

InChI=1S/C22H23N3O2S/c1-13(26)14-8-6-9-16(11-14)24-21(27)20-19(23)17-12-15-7-4-2-3-5-10-18(15)25-22(17)28-20/h6,8-9,11-12H,2-5,7,10,23H2,1H3,(H,24,27)

InChI 键

VTAZOZJNFQVSSX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=CC4=C(CCCCCC4)N=C3S2)N

规范 SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCCCCCC4=C3)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。